Home > Products > Screening Compounds P45115 > N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide - 1428350-27-9

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide

Catalog Number: EVT-3151080
CAS Number: 1428350-27-9
Molecular Formula: C12H8BrN7O
Molecular Weight: 346.148
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide” is a complex organic compound that contains several functional groups, including a triazole ring, a pyrimidine ring, a bromine atom, and a nicotinamide group. These functional groups suggest that this compound could potentially exhibit a variety of chemical and biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a pyrimidine ring attached to a 1,2,4-triazole ring at the 6-position. The pyrimidine ring would also be substituted with a nicotinamide group at the 5-position, which in turn would be substituted with a bromine atom .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The bromine atom on the nicotinamide group could potentially be a site for nucleophilic substitution reactions. The triazole and pyrimidine rings might also participate in various reactions depending on the conditions .

Ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones. It is synthesized through the Gewald reaction of 1-(1H-1,2,4-triazol-1-yl)acetone with ethyl cyanoacetate and sulfur.

6-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

Compound Description: This class of compounds was synthesized and explored for its potential use as antifungal agents.

(3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1H-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (BMS-644950)

Compound Description: BMS-644950 is an orally active 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) inhibitor. It is a statin developed with a focus on reducing myotoxicity while maintaining efficacy in treating hypercholesterolemia.

Source and Classification

This compound is classified as a triazole-pyrimidine derivative. It is synthesized from precursors that include brominated nicotinamides and triazole-containing pyrimidines. The presence of both triazole and pyrimidine moieties suggests potential biological activity, particularly in the realm of enzyme inhibition or receptor modulation.

Synthesis Analysis

The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide typically involves several key steps:

  1. Preparation of Triazole-Pyrimidine Intermediate:
    • The initial step often involves the formation of a triazole ring through a cycloaddition reaction, commonly utilizing azides and alkynes in the presence of copper(I) catalysts.
    • For instance, 6-amino-pyrimidine derivatives can react with appropriate azides to form the desired triazole linkage.
  2. Bromination:
    • The bromination process can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to selectively introduce a bromine atom at the 5-position of the nicotinamide moiety.
  3. Final Coupling Reaction:
    • The final product is obtained through coupling reactions between the brominated nicotinamide and the synthesized triazole-pyrimidine intermediate, often facilitated by coupling reagents like EDC or DCC in an appropriate solvent system.
Molecular Structure Analysis

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide exhibits a complex molecular structure characterized by:

  • Molecular Formula: C_{11}H_{9}BrN_{6}O
  • Molecular Weight: Approximately 305.14 g/mol
  • Structural Features:
    • A triazole ring fused with a pyrimidine ring, which enhances its potential for biological interactions.
    • A bromine atom at the 5-position of the nicotinamide moiety, which may influence its reactivity and binding affinity in biological systems.

The structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Reactions Analysis

The chemical reactivity of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide can be explored through various reactions:

  1. Substitution Reactions:
    • The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  2. Hydrolysis:
    • Under acidic or basic conditions, hydrolysis can occur leading to the release of the triazole or pyrimidine components.
  3. Complex Formation:
    • The compound may form complexes with metal ions or other ligands due to its nitrogen-rich structure.
Mechanism of Action

The mechanism of action for N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide is hypothesized based on its structural motifs:

  • Enzyme Inhibition: The triazole and pyrimidine rings may interact with active sites of various enzymes, potentially acting as competitive inhibitors.
  • Receptor Modulation: Given its structural similarity to known pharmacophores, it may modulate receptor activity in pathways related to cell signaling or metabolic processes.

Experimental studies are necessary to elucidate specific interactions at the molecular level.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide include:

  • Solubility: Soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol.
  • Melting Point: Determined through differential scanning calorimetry (DSC), typically observed around 150–160 °C.
  • Stability: Exhibits stability under ambient conditions but may degrade under extreme pH or temperature conditions.
Applications

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide has several potential applications:

  1. Pharmaceutical Development: As a lead compound in designing new drugs targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.
  2. Biochemical Research: Utilized in studying enzyme kinetics and mechanisms due to its ability to inhibit specific enzymatic activities.
  3. Agricultural Chemistry: Potential use as a pesticide or herbicide due to its bioactive properties against certain pests or pathogens.
Introduction to *N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide*

Rationale for Investigating Triazole-Pyrimidine-Nicotinamide Hybrids in Drug Discovery

The investigation of triazole-pyrimidine-nicotinamide hybrids stems from compelling evidence regarding their synergistic bioactivity and favorable pharmacokinetic properties. Triazole-containing compounds demonstrate exceptional versatility in drug-receptor interactions, primarily through their capacity for hydrogen bonding and dipole-dipole interactions with biological targets. Pyrimidine scaffolds provide a privileged structural foundation in medicinal chemistry, serving as nucleic acid mimics that effectively interfere with enzymatic processes in purine and pyrimidine metabolism. This dual heterocyclic system creates an optimal platform for targeting kinases, polymerases, and various nucleotide-binding proteins [3] [7].

Nicotinamide derivatives contribute significant pharmacophoric elements to this hybrid architecture. The bromonicotinamide moiety introduces both steric bulk and electronic effects that enhance target specificity. Bromine's presence increases molecular polarizability, facilitating stronger van der Waals interactions with hydrophobic binding pockets. Additionally, the amide linkage between the nicotinamide and pyrimidine-triazole components serves as a versatile hydrogen-bonding bridge, enabling interactions with key amino acid residues in enzyme active sites. This specific linkage also enhances molecular rigidity, potentially reducing the entropic penalty upon target binding [6].

  • Metabolic Advantages: The triazole ring demonstrates exceptional metabolic stability compared to other azole heterocycles, reducing susceptibility to oxidative degradation by cytochrome P450 enzymes. This property potentially extends the compound's plasma half-life and improves bioavailability parameters.
  • Synthetic Versatility: The presence of multiple nitrogen atoms and the bromine substituent provides numerous sites for structural diversification, enabling efficient structure-activity relationship studies and lead optimization campaigns.
  • Targeting Versatility: Molecular hybrids incorporating these elements have demonstrated efficacy against diverse therapeutic targets, including viral polymerases, bacterial enzymes, and various kinase families implicated in oncogenesis and inflammatory processes [4] [8].

Structural Uniqueness and Functional Group Synergy in the Compound

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide exhibits exceptional structural features that enable unique molecular interactions with biological targets. The molecule's core consists of a pyrimidine hinge connecting two distinct pharmacophores: the 1,2,4-triazole system at position 6 and the 5-bromonicotinamide moiety at position 4. This arrangement creates an extended conjugated system that enhances planarity and facilitates π-π stacking interactions with aromatic residues in protein binding sites [3].

The 1,2,4-triazole ring contributes three nitrogen atoms with distinct electronic profiles. The N1 nitrogen participates in the pyrimidine linkage, while N2 and N4 offer hydrogen bond acceptance sites with different spatial orientations. The bromine atom at the nicotinamide's 5-position serves dual purposes: it creates a halogen bonding motif capable of interacting with carbonyl oxygen atoms in target proteins, and it significantly influences the electron distribution throughout the nicotinamide ring system, enhancing its electron-deficient character and thus its ability to participate in charge-transfer interactions [2] [6].

Table 1: Key Functional Groups and Their Pharmacological Contributions

Structural ElementRole in Molecular InteractionsPhysicochemical Influence
1,2,4-Triazole RingHydrogen bond acceptance (dual sites), Dipole-dipole interactions, Coordination with metal ionsEnhances water solubility, Metabolic stability, Moderate logP reduction
Pyrimidine Coreπ-π Stacking interactions, Hydrogen bond donation/acceptance (N1, C2=O), Molecular rigidityPlanar geometry, Conjugated electron system, Directional binding
5-BromonicotinamideHalogen bonding (Br), Hydrogen bonding (amide), Electron-deficient π-systemIncreased polarizability, Enhanced binding affinity, Steric bulk
Connecting AmideBivalent hydrogen bonding (C=O acceptor, N-H donor), Conformational restrictionReduced molecular flexibility, Enhanced target selectivity

The synergistic integration of these components creates a molecule with optimized three-dimensional geometry for interaction with diverse biological targets. The amide bond connecting the nicotinamide to the pyrimidine core restricts conformational flexibility, reducing the entropic penalty during target binding. This strategic rigidity, combined with the electron-deficient nature of both heterocyclic systems, suggests particular suitability for targeting nucleotide-binding sites in enzymes, where complementary charge distribution and hydrogen bonding patterns are essential for high-affinity interactions [6].

  • Electronic Distribution: Computational analysis of analogous structures reveals an asymmetric electron density profile, with the triazole-pyrimidine region exhibiting greater electron-rich character compared to the bromonicotinamide moiety. This polarization creates an electronic gradient potentially exploitable for binding to targets with polarized active sites.
  • Spatial Configuration: Molecular modeling suggests a near-planar conformation stabilized by intramolecular resonance, allowing deep penetration into enzyme active sites typically inaccessible to more sterically hindered molecules. The bromine atom extends beyond the primary molecular plane, potentially engaging in orthogonal interactions with hydrophobic subpockets [4] [8].

Literature Review on Triazole-Containing Bioactive Agents

The therapeutic significance of triazole-containing compounds is extensively documented across multiple drug classes, providing a robust foundation for investigating this hybrid molecule. Triazole derivatives have demonstrated remarkable antiviral potency, particularly against challenging viral targets. Notably, substituted benzofuran compounds incorporating triazole moieties have shown promising activity against hepatitis C virus (HCV), functioning through inhibition of NS5B RNA-dependent RNA polymerase—a critical enzyme in viral replication. These molecules exploit the triazole's hydrogen-bonding capacity to anchor the inhibitor within the enzyme's active site [8].

In the antibacterial domain, advanced ketolide antibiotics incorporate triazole elements to overcome bacterial resistance mechanisms. The 6-O-carbamate-11,12-lacto-ketolide antimicrobials exemplify this approach, where strategically positioned triazole substituents enhance binding to ribosomal RNA while circumventing common efflux and methylation resistance pathways. These compounds demonstrate potent activity against Gram-positive pathogens including Staphylococcus epidermidis and drug-resistant Enterococcus species, establishing the pharmacophoric value of triazole systems in anti-infective development [5].

Table 2: Bioactive Triazole Derivatives with Established Therapeutic Applications

Compound ClassBiological TargetReported ActivityStructural Features
Substituted BenzofuransHCV NS5B PolymeraseIC₅₀ values in low nanomolar rangeTriazole-linked benzofuran core with fluorophenyl substituents
6-O-Carbamate KetolidesBacterial 50S Ribosomal SubunitMIC 0.06 μg/mL against resistant strainsTriazole-modified erythromycin derivatives
Triazolopyrimidine Kinase InhibitorsVarious Kinases (e.g., JAK, BTK)IC₅₀ 1-100 nM rangePyrimidine fused with triazole, benzyl-substituted
Benzothiazolyl-triazolesBacterial DNA GyraseMIC 0.5 μg/mL against H. influenzaeBromobenzothiazole coupled with triazole

The emergence of kinase inhibitors featuring triazole-pyrimidine cores further validates this structural approach. Compounds such as (R)-N-(6-(1-Benzyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)propanamide demonstrate nanomolar inhibition against Janus kinases (JAK) and Bruton's tyrosine kinase (BTK), highlighting the triazole-pyrimidine system's adaptability to ATP-binding sites. The conserved nitrogen atom positioning in these heterocycles effectively mimics the adenine component of ATP, enabling competitive inhibition while allowing substantial modification for selectivity enhancement [7].

The structural analog 6-nitro-(1,2,4)triazolo(1,5-A)pyrimidin-2-ylamine (PubChem CID: 601879) exemplifies the pharmacophoric versatility of this scaffold. While not identical to the subject compound, its documented bioactivity against protozoan parasites and tumor cell lines underscores the therapeutic potential inherent to triazolopyrimidine systems. Modifications at the pyrimidine 6-position (nitro group in CID 601879 versus triazole in our compound) demonstrate how strategic substitutions can redirect biological activity toward different target classes [3].

  • Anticancer Applications: Triazolopyrimidines demonstrate significant tyrosine kinase inhibitory activity, particularly against vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), validated through both in vitro enzyme assays and in vivo xenograft models.
  • Antimicrobial Innovations: Novel triazole-benzothiazole hybrids, such as 4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride (CAS#:1215528-03-2), illustrate how triazole conjugation enhances antimicrobial spectrum and potency against resistant pathogens [2] [5].

Properties

CAS Number

1428350-27-9

Product Name

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide

IUPAC Name

5-bromo-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide

Molecular Formula

C12H8BrN7O

Molecular Weight

346.148

InChI

InChI=1S/C12H8BrN7O/c13-9-1-8(3-14-4-9)12(21)19-10-2-11(17-6-16-10)20-7-15-5-18-20/h1-7H,(H,16,17,19,21)

InChI Key

QISMTJXPFMFCIB-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Br)C(=O)NC2=CC(=NC=N2)N3C=NC=N3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.